molecular formula C16H23NO4 B13531815 2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid

Cat. No.: B13531815
M. Wt: 293.36 g/mol
InChI Key: JXGKPCMCHPIIEN-UHFFFAOYSA-N
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Description

2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The deprotection process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butoxycarbonyl group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it highly versatile and widely used in organic synthesis, particularly in peptide synthesis .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-10(2)13(14(18)19)11-6-8-12(9-7-11)17-15(20)21-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)

InChI Key

JXGKPCMCHPIIEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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